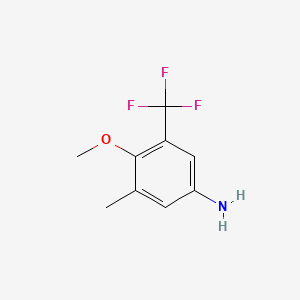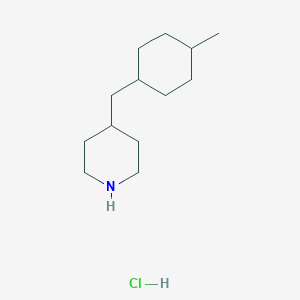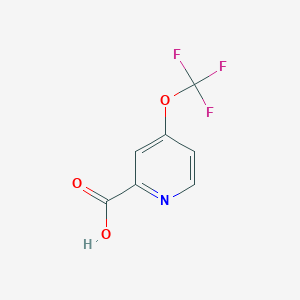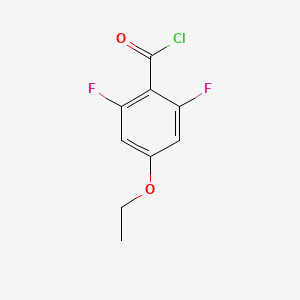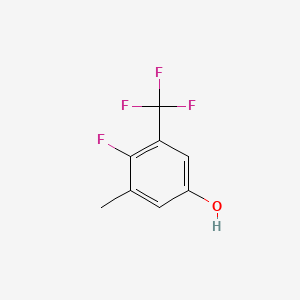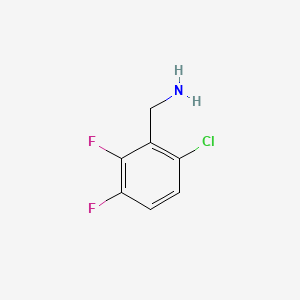
Zuranolona
Descripción general
Descripción
La Zuranolona es un neuroesteroide sintético que actúa como un modulador alostérico positivo del receptor del ácido gamma-aminobutírico (GABA) A. Se utiliza principalmente para el tratamiento de la depresión posparto. La this compound se administra por vía oral y ha mostrado una rápida aparición de acción, lo que la convierte en un candidato prometedor para el tratamiento de diversos trastornos mentales .
Aplicaciones Científicas De Investigación
La zuranolona tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un compuesto modelo para estudiar la síntesis y la reactividad de los neuroesteroides.
Biología: Se investiga por sus efectos sobre los receptores GABA A y la actividad neuronal.
Medicina: Se utiliza principalmente para tratar la depresión posparto, con investigación en curso sobre su potencial para tratar otros trastornos mentales como el trastorno depresivo mayor y la ansiedad
Mecanismo De Acción
La zuranolona ejerce sus efectos uniéndose al receptor GABA A, mejorando la respuesta del receptor al neurotransmisor GABA. Esta modulación alostérica positiva aumenta los efectos inhibitorios del GABA, lo que lleva a un efecto calmante en el sistema nervioso. Los objetivos moleculares incluyen los receptores GABA A sinápticos y extrasinápticos, que son abundantes en el cerebro .
Análisis Bioquímico
Biochemical Properties
Zuranolone plays a crucial role in modulating the activity of GABA A receptors. It interacts with both synaptic and extrasynaptic GABA A receptors, enhancing phasic and tonic inhibitory currents. Unlike benzodiazepines, which bind to the α/γ subunit interface in synaptic GABA A receptors, Zuranolone binds to the α/β subunit interface present in nearly all GABA A receptors . This interaction potentiates the inhibitory effects of GABA, leading to its therapeutic effects in depression.
Cellular Effects
Zuranolone influences various cellular processes, particularly in neuronal cells. It modulates membrane receptors, leading to changes in cell signaling pathways and gene expression. By enhancing GABAergic inhibition, Zuranolone reduces neuronal excitability, which is beneficial in conditions like depression and anxiety . Additionally, it has been shown to affect cellular metabolism by altering the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, Zuranolone acts as a positive allosteric modulator of the GABA A receptor. It binds to a non-benzodiazepine site on the receptor, enhancing the receptor’s response to GABA. This binding increases the frequency of chloride channel opening, leading to hyperpolarization of the neuronal membrane and reduced neuronal excitability . Zuranolone’s ability to modulate both synaptic and extrasynaptic GABA A receptors contributes to its broad therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Zuranolone have been observed to change over time. It exhibits a half-life of approximately 16-23 hours, allowing for once-daily dosing . Studies have shown that Zuranolone maintains its stability and efficacy over extended periods, with minimal degradation . Long-term studies indicate sustained improvements in depressive symptoms with continued use .
Dosage Effects in Animal Models
In animal models, the effects of Zuranolone vary with different dosages. Lower doses have been shown to reduce depressive-like behaviors without significant adverse effects . Higher doses may lead to increased sedation and potential toxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Zuranolone is metabolized primarily by the enzyme CYP3A4 . It undergoes hydroxylation and subsequent conjugation to form inactive metabolites. The metabolic pathways of Zuranolone are crucial for its clearance from the body and influence its overall pharmacokinetic profile . Understanding these pathways helps in predicting drug interactions and optimizing dosing regimens.
Transport and Distribution
Zuranolone is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It binds to plasma proteins, which facilitates its distribution throughout the body. The compound’s lipophilicity allows it to cross the blood-brain barrier, reaching its target sites in the central nervous system .
Subcellular Localization
Within cells, Zuranolone localizes to the plasma membrane and intracellular compartments where GABA A receptors are present . Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity and function in modulating GABAergic signaling .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de zuranolona implica múltiples pasos, comenzando desde precursores esteroideos fácilmente disponiblesLas condiciones de reacción típicamente implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso está optimizado para la eficiencia, la rentabilidad y el cumplimiento de las normas reglamentarias. Se emplean técnicas avanzadas como la química de flujo continuo y la síntesis automatizada para mejorar la capacidad de producción y la coherencia .
Análisis De Reacciones Químicas
Tipos de Reacciones
La zuranolona se somete a diversas reacciones químicas, que incluyen:
Oxidación: Introducción de átomos de oxígeno para formar grupos hidroxilo.
Reducción: Eliminación de átomos de oxígeno o adición de átomos de hidrógeno.
Sustitución: Reemplazo de grupos funcionales por otros átomos o grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para lograr los productos deseados .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen derivados hidroxilados, formas reducidas de this compound y análogos sustituidos. Estos productos se utilizan a menudo como intermediarios en la síntesis posterior o como ingredientes farmacéuticos activos .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares a la zuranolona incluyen:
Brexanolona: Un neuroesteroide intravenoso utilizado para la depresión posparto.
Alopregnanolona: Un neuroesteroide natural con propiedades similares de modulación del receptor GABA A.
Ganaxolona: Un análogo sintético de la alopregnanolona utilizado para tratar la epilepsia y otros trastornos neurológicos
Unicidad
La this compound es única debido a su biodisponibilidad oral y su rápida aparición de acción. A diferencia de la brexanolona, que requiere administración intravenosa, la this compound se puede tomar por vía oral, lo que la hace más conveniente para los pacientes. Su perfil farmacocinético permite una dosificación diaria única, proporcionando efectos terapéuticos sostenidos .
Propiedades
IUPAC Name |
1-[2-[(3R,5R,8R,9R,10S,13S,14S,17S)-3-hydroxy-3,13-dimethyl-2,4,5,6,7,8,9,10,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-24(30)9-7-18-17(11-24)3-4-20-19(18)8-10-25(2)21(20)5-6-22(25)23(29)15-28-14-16(12-26)13-27-28/h13-14,17-22,30H,3-11,15H2,1-2H3/t17-,18+,19-,20-,21+,22-,24-,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARRKNSQXBRBGZ-GVKWWOCJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C(C1)CCC3C2CCC4(C3CCC4C(=O)CN5C=C(C=N5)C#N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@H]2[C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CN5C=C(C=N5)C#N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601128500 | |
| Record name | Zuranolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1632051-40-1 | |
| Record name | 1-[(3α,5β)-3-Hydroxy-3-methyl-20-oxo-19-norpregnan-21-yl]-1H-pyrazole-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1632051-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zuranolone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1632051401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zuranolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15490 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Zuranolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601128500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZURANOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZW49N180B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of zuranolone?
A1: Zuranolone is a positive allosteric modulator of both synaptic and extrasynaptic γ-aminobutyric acid type A (GABAA) receptors. [, , , , , , , , ] This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, by binding to a specific site on GABAA receptors and increasing the flow of chloride ions into neurons, leading to hyperpolarization and decreased neuronal excitability. []
Q2: How does zuranolone's mechanism differ from that of benzodiazepines?
A2: While both zuranolone and benzodiazepines enhance the effects of GABA, they bind to different sites on the GABAA receptor. Zuranolone binds to the α/β subunit interface present in nearly all GABAA receptors, leading to enhanced phasic (synaptic) and tonic (extrasynaptic) inhibitory currents. [] In contrast, benzodiazepines bind to the α/γ subunit interface primarily found in synaptic GABAA receptors, mainly enhancing phasic inhibitory currents. [] This difference in binding sites may contribute to zuranolone's potentially faster onset of action and distinct clinical profile compared to benzodiazepines. [, ]
Q3: What are the hypothesized downstream effects of zuranolone's modulation of GABAA receptors?
A3: By enhancing GABAergic signaling, zuranolone is hypothesized to restore the balance of excitation and inhibition in key brain networks involved in mood regulation, such as the central executive network (CEN), default mode network (DMN), and salience network (SN). [, ] This restoration of balance is thought to contribute to its antidepressant and anxiolytic effects. [, , , , ]
Q4: Does zuranolone affect neurosteroid levels?
A4: While zuranolone itself doesn't directly affect the levels of endogenous neurosteroids like allopregnanolone, its action mimics their effects by targeting GABAA receptors. [, , , ] This modulation of GABAA receptors is thought to play a key role in the therapeutic effects of both zuranolone and allopregnanolone in conditions like postpartum depression. [, , , ]
Q5: What is the molecular formula and weight of zuranolone?
A5: Zuranolone's molecular formula is C27H43NO3, and its molecular weight is 429.6 g/mol. This information, while important for scientific understanding, is not typically provided in the reviewed clinical research papers. Please refer to chemical databases like PubChem or DrugBank for this specific information.
Q6: What is the route of administration for zuranolone?
A6: Zuranolone is designed for oral administration, making it a more convenient option compared to intravenous brexanolone, which shares a similar mechanism of action. [, , , ]
Q7: What is known about the absorption and distribution of zuranolone?
A7: While specific details about absorption and distribution are not extensively outlined in the provided clinical trial reports, one study investigated the pharmacokinetics of single and multiple doses of zuranolone in healthy Japanese and White adults, as well as healthy elderly Japanese subjects. [] This study provides valuable insights into how zuranolone is processed by the body in different populations.
Q8: Has the transfer of zuranolone into breast milk been studied?
A8: Yes, a Phase 1 open-label study investigated the transfer of zuranolone into breast milk in healthy, lactating women. [] The study found that zuranolone transfer into breast milk was low, with an estimated relative infant dose of less than 1%, which is considered compatible with breastfeeding. []
Q9: What is the evidence for zuranolone's efficacy in treating postpartum depression (PPD)?
A12: Zuranolone has demonstrated promising efficacy in treating PPD in multiple Phase 3 clinical trials. [, , , , , , , , , , , , , , , ] These trials consistently showed significant and rapid improvements in depressive symptoms compared to placebo, with effects emerging as early as day 3 of treatment and sustained throughout the follow-up period. [, , , , ]
Q10: What clinical trials have explored the use of zuranolone in combination with other antidepressants?
A13: A Phase 3 clinical trial investigated the efficacy and safety of zuranolone when co-initiated with a new antidepressant in adults with MDD. [] The study showed rapid and significant improvements in depressive symptoms compared to placebo plus an antidepressant. [] These findings suggest a potential role for zuranolone as part of a combination therapy approach for MDD. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


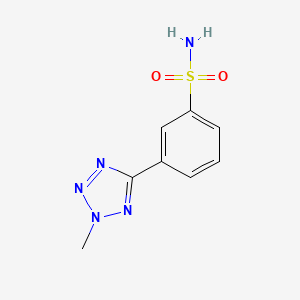

![2-[(2-Fluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405308.png)
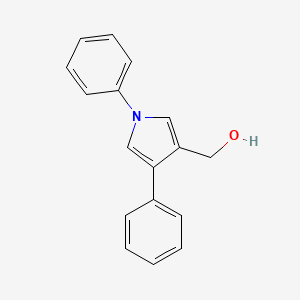
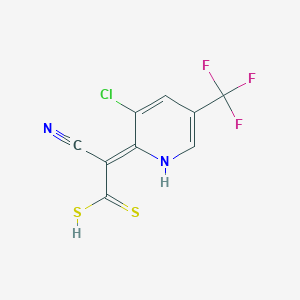


![3-[4-Fluoro-3-methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1405315.png)
